![molecular formula C13H14ClNO2 B2488414 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2193937-20-9](/img/structure/B2488414.png)
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one, also known as CPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMP is a synthetic derivative of the natural compound morphine, and it is known for its ability to bind to the mu-opioid receptor in the brain. This receptor is involved in the regulation of pain, reward, and addiction, making CPMP an important tool for studying these processes.
Mécanisme D'action
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one binds to the mu-opioid receptor in the brain, activating a signaling pathway that leads to the release of endogenous opioids such as endorphins and enkephalins. These endogenous opioids then bind to opioid receptors throughout the body, producing analgesia, euphoria, and other effects. 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has been shown to have a high binding affinity for the mu-opioid receptor, making it a potent agonist at this receptor.
Biochemical and Physiological Effects:
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has a number of biochemical and physiological effects that have been studied in vitro and in vivo. It has been shown to produce analgesia, sedation, and respiratory depression in animal models, as well as a range of other effects such as decreased locomotor activity and increased food intake. 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has also been shown to have a high potential for abuse and dependence, making it a subject of concern for researchers and clinicians.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has a number of advantages for use in lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its ability to produce a range of effects in animal models, and its well-established synthesis method. However, there are also limitations to its use, such as its potential for abuse and dependence, its lack of selectivity for other opioid receptors, and its potential for side effects such as respiratory depression.
Orientations Futures
There are a number of future directions for research on 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one and its potential applications in scientific research. One area of interest is the development of more selective agonists and antagonists for the mu-opioid receptor, which could have therapeutic applications in the treatment of pain and addiction. Another area of interest is the investigation of the role of the mu-opioid receptor in various disease states, such as depression and anxiety. Finally, there is ongoing research on the potential use of 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one and other opioids in the treatment of chronic pain, which remains a significant public health concern.
Méthodes De Synthèse
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one can be synthesized using a variety of methods, but one of the most common is the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargyl bromide to form 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one. This synthesis method has been well-established in the literature and is relatively straightforward to perform.
Applications De Recherche Scientifique
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has been used extensively in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has also been used to investigate the potential therapeutic applications of opioids in the treatment of various conditions such as chronic pain, depression, and anxiety. 1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a valuable tool for studying this receptor in vitro and in vivo.
Propriétés
IUPAC Name |
1-[2-(2-chlorophenyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(16)15-7-8-17-12(9-15)10-5-3-4-6-11(10)14/h2-6,12H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXVNXYQBTPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
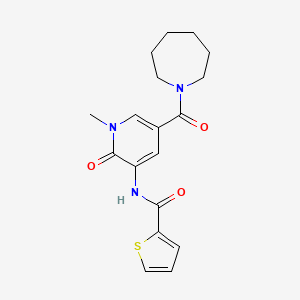
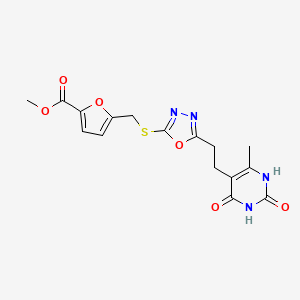

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)
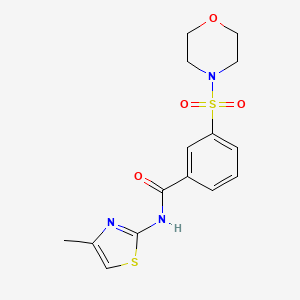
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
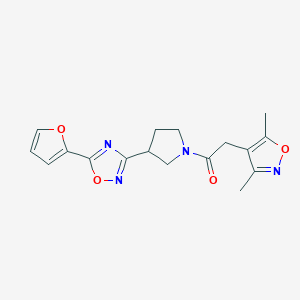
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)
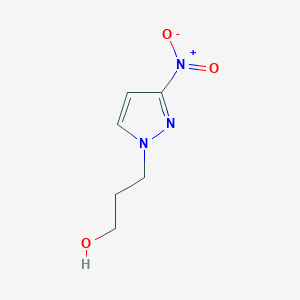
![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

